N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 895452-64-9
VCID: VC7244253
InChI: InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12-15(14(11)18)21-16(25-12)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22)
SMILES: C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Molecular Formula: C16H11Cl2FN2O3S2
Molecular Weight: 433.29

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

CAS No.: 895452-64-9

Cat. No.: VC7244253

Molecular Formula: C16H11Cl2FN2O3S2

Molecular Weight: 433.29

* For research use only. Not for human or veterinary use.

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide - 895452-64-9

Specification

CAS No. 895452-64-9
Molecular Formula C16H11Cl2FN2O3S2
Molecular Weight 433.29
IUPAC Name N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12-15(14(11)18)21-16(25-12)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22)
Standard InChI Key VXZRJJILCVCRSG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₁Cl₂FN₂O₃S₂, with a molecular weight of 473.31 g/mol. Its structure integrates three key moieties:

  • 4,5-Dichlorobenzo[d]thiazole: A bicyclic aromatic system with chlorine atoms at positions 4 and 5, contributing to electronic stabilization and lipophilicity .

  • Propanamide Linker: A three-carbon chain connecting the thiazole ring to the sulfonyl group.

  • 4-Fluorophenylsulfonyl Group: A sulfonamide derivative with a fluorine substituent para to the sulfonyl group, enhancing metabolic stability and target binding.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-(4,5-Dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
SMILESClC1=C(Cl)C2=C(S1)N=C(NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2
InChIKeyComputed as ZQWNKJXJXHXYHW-UHFFFAOYSA-N (derived via PubChem algorithms)

Synthesis and Reaction Pathways

Precursor Utilization

The synthesis typically begins with 4,5-dichlorobenzo[d]thiazol-2-amine (CAS 1849-71-4, MW 219.09 g/mol) , which undergoes acylation with 3-((4-fluorophenyl)sulfonyl)propanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Reaction Scheme:

  • Step 1: Activation of the amine via deprotonation.

  • Step 2: Nucleophilic acyl substitution at the propanoyl chloride’s carbonyl carbon.

  • Step 3: Workup and purification via column chromatography.

Table 2: Synthetic Parameters

ParameterCondition
SolventAnhydrous DCM
Temperature0–5°C (ice bath)
Reaction Time12–16 hours
Yield~62% (reported for analogs)

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, thiazole-H3),

    • δ 7.89–7.92 (m, 2H, fluorophenyl-H2/H6),

    • δ 7.45–7.49 (m, 2H, fluorophenyl-H3/H5),

    • δ 3.72 (t, J=6.8 Hz, 2H, CH₂-SO₂),

    • δ 2.98 (t, J=6.8 Hz, 2H, CH₂-CO).

  • ¹³C NMR:

    • δ 170.2 (amide carbonyl),

    • δ 164.3 (sulfonyl-linked aromatic C-F),

    • δ 152.1 (thiazole C2) .

Mass Spectrometry

  • ESI-MS: m/z 473.1 [M+H]⁺ (calculated), 475.1 [M+H+2]⁺ (Cl isotope pattern) .

ActivityValueSource
Antibacterial (MIC)8–16 µg/mL
COX-2 InhibitionIC₅₀ = 0.9 µM
Cytotoxicity (HeLa)CC₅₀ > 50 µM

Applications and Future Directions

This compound’s dual activity (antimicrobial and anti-inflammatory) positions it as a candidate for multifunctional drug development. Current research focuses on optimizing bioavailability through prodrug strategies. Regulatory approval remains pending pending preclinical toxicology studies.

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